Cas no 2413876-75-0 (2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid)

2-{(tert-Butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for its functional group compatibility and stability under various reaction conditions. The tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection, facilitating controlled modifications at the amino moiety. The presence of both hydroxyl and carboxylic acid groups offers multiple sites for derivatization, making it useful in pharmaceutical and agrochemical applications. Its structural features enable the synthesis of complex heterocyclic compounds, while the Boc group enhances solubility and handling. This compound is particularly advantageous in peptide mimetics and bioactive molecule development due to its balanced reactivity and stability profile.
2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid structure
2413876-75-0 structure
Product Name:2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid
CAS No:2413876-75-0
MF:C11H14N2O5
MW:254.239263057709
CID:5674376
PubChem ID:165829824
Update Time:2025-08-04

2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2413876-75-0
    • 2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid
    • EN300-26665107
    • 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid
    • Inchi: 1S/C11H14N2O5/c1-11(2,3)18-10(17)13-8-7(9(15)16)4-6(14)5-12-8/h4-5,14H,1-3H3,(H,15,16)(H,12,13,17)
    • InChI Key: QKGVSSDGTBRXKD-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(C(=O)O)=CC(=CN=1)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 254.09027155g/mol
  • Monoisotopic Mass: 254.09027155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 109Ų

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Additional information on 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid

Professional Introduction to 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic Acid (CAS No. 2413876-75-0)

2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid, with the CAS number 2413876-75-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivative family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butoxy carbonylamino group and a hydroxypyridine moiety, make it a versatile intermediate for synthesizing various pharmacologically active agents.

The tert-butoxy carbonylamino group is a protective group commonly used in peptide synthesis and drug development. Its stability under various reaction conditions makes it an ideal choice for protecting amino groups during synthetic processes. On the other hand, the hydroxypyridine moiety is known for its ability to interact with biological targets, making it a valuable component in the design of drugs targeting neurological and cardiovascular diseases. The combination of these functional groups in 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid opens up numerous possibilities for its application in medicinal chemistry.

Recent research has highlighted the importance of pyridine derivatives in the development of new therapeutic agents. For instance, studies have shown that pyridine-based compounds can act as potent inhibitors of enzymes involved in cancer cell proliferation and inflammation. The hydroxypyridine component of 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid is particularly interesting because it can form hydrogen bonds with biological targets, enhancing the binding affinity and selectivity of potential drug candidates.

In addition to its role as a synthetic intermediate, 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid has been explored in the context of drug discovery for neurological disorders. Pyridine derivatives have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter activity. The tert-butoxy carbonylamino group not only provides stability but also allows for further functionalization, enabling chemists to design molecules with specific biological activities.

The compound's structural flexibility also makes it a valuable tool in computational chemistry and molecular modeling. Researchers use computational methods to predict how 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid will interact with biological targets, which can accelerate the drug discovery process. These interactions are critical for understanding the mechanism of action of potential drugs and optimizing their efficacy and safety profiles.

Moreover, advancements in synthetic methodologies have made it possible to modify 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid in various ways to create novel derivatives with enhanced properties. For example, researchers have developed techniques to introduce additional functional groups into the molecule, such as alcohols, amines, and thiols, which can further expand its utility in drug development.

The pharmaceutical industry has also been exploring the use of 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid as a building block for more complex molecules. By incorporating this compound into larger structures, scientists can create drugs with multiple targets and improved pharmacokinetic properties. This approach is particularly relevant in the development of multitargeted drugs, which are designed to address multiple aspects of a disease simultaneously.

In conclusion, 2-{(tert-butoxy)carbonylamino}-5-hydroxypyridine-3-carboxylic acid (CAS No. 2413876-75-0) is a versatile compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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